molecular formula C17H17IO B1358992 4-n-Butyl-4'-iodobenzophenone CAS No. 951888-96-3

4-n-Butyl-4'-iodobenzophenone

Cat. No.: B1358992
CAS No.: 951888-96-3
M. Wt: 364.22 g/mol
InChI Key: PLRAXGLEEUHGCX-UHFFFAOYSA-N
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Description

4-n-Butyl-4'-iodobenzophenone (CAS: 951888-96-3) is a halogenated benzophenone derivative with the molecular formula C₁₇H₁₇IO and a molecular weight of 364.22 g/mol. Structurally, it consists of a benzophenone backbone substituted with an n-butyl group at the 4-position of one phenyl ring and an iodine atom at the 4'-position of the other phenyl ring . This compound is primarily utilized in industrial and scientific research, particularly as an intermediate in organic synthesis.

Properties

IUPAC Name

(4-butylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRAXGLEEUHGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butyl-4’-iodobenzophenone typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-n-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 4-n-butylbenzophenone.

    Iodination: The next step is the iodination of 4-n-butylbenzophenone. This can be achieved using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to introduce the iodine atom at the para position of the benzene ring.

Industrial Production Methods

Industrial production of 4-n-Butyl-4’-iodobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

4-n-Butyl-4’-iodobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acids, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Substitution: Formation of new aryl-aryl or aryl-alkyl compounds.

    Reduction: Formation of secondary alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

4-n-Butyl-4’-iodobenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-n-Butyl-4’-iodobenzophenone depends on its specific application:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-n-Butyl-4'-iodobenzophenone with structurally analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
4-n-Butyl-4'-iodobenzophenone 951888-96-3 C₁₇H₁₇IO 364.22 4-n-Butyl, 4'-Iodo Cross-coupling reactions, synthetic intermediate
4-n-Butyl-4'-chlorobenzophenone 64357-64-8 C₁₇H₁₇ClO 272.77 4-n-Butyl, 4'-Chloro Less reactive than iodo analog; potential pharmaceutical intermediate
4'-Bromo-4-iodobenzophenone 609820-28-2 C₁₃H₈BrIO 377.01 4-Bromo, 4'-Iodo Dual halogenation for sequential functionalization
2-Acetoxy-4'-iodobenzophenone 890099-28-2 C₁₅H₁₁IO₃ 342.15 2-Acetoxy, 4'-Iodo Hydrolyzable ester group for further derivatization
4-Fluoro-2'-iodobenzophenone - C₁₃H₈FIO 318.10 4-Fluoro, 2'-Iodo Fluorine’s electronegativity alters electronic properties

Reactivity and Functionalization

  • Halogen Effects: Iodine in 4-n-Butyl-4'-iodobenzophenone facilitates palladium-catalyzed cross-coupling reactions due to its low electronegativity and high leaving-group ability. In contrast, the chloro analog (CAS 64357-64-8) is less reactive in such reactions but offers greater stability . Bromo-Iodo Hybrid (CAS 609820-28-2) enables sequential functionalization, where bromine can be selectively replaced before iodine in multi-step syntheses .
  • Substituent Position: 2-Acetoxy-4'-iodobenzophenone (CAS 890099-28-2) contains an acetoxy group at the 2-position, which can undergo hydrolysis to yield phenolic derivatives, expanding its utility in drug design . 4-Fluoro-2'-iodobenzophenone leverages fluorine’s strong electron-withdrawing effect to direct electrophilic substitutions meta to the fluorine atom .

Biological Activity

4-n-Butyl-4'-iodobenzophenone (BIBP) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

4-n-Butyl-4'-iodobenzophenone is characterized by its benzophenone structure, which includes an iodine atom and a butyl group. Its molecular formula is C15_{15}H15_{15}I O, and it has a molecular weight of approximately 324.19 g/mol. The presence of iodine enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of BIBP can be categorized into several key areas:

  • Antimicrobial Activity : BIBP has shown promising results against various bacterial strains. Studies indicate that it exhibits significant antimicrobial properties, potentially acting as a bactericide or bacteriostatic agent.
  • Cytotoxicity : Research indicates that BIBP possesses cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as an anticancer agent.
  • Antioxidant Properties : BIBP may act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.

The mechanisms through which BIBP exerts its biological effects are still under investigation, but several hypotheses have been proposed:

  • Reactive Oxygen Species (ROS) Modulation : BIBP may influence the production of ROS, which are critical in cell signaling and homeostasis. By modulating ROS levels, BIBP could protect against oxidative damage.
  • Cell Cycle Arrest : In cancer cells, BIBP may induce cell cycle arrest, preventing proliferation and promoting apoptosis. This action could be mediated through pathways involving p53 or other tumor suppressor proteins.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of BIBP demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a strong inhibitory effect compared to control compounds.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human breast cancer cell lines (MCF-7) revealed that BIBP induced apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in Annexin V positive cells, confirming the apoptotic effect.

Concentration (µM) % Apoptosis
05
515
1030
2050

Study 3: Antioxidant Activity

The antioxidant capacity of BIBP was evaluated using the DPPH radical scavenging assay. The IC50 value was found to be approximately 25 µg/mL, indicating significant scavenging activity comparable to standard antioxidants like ascorbic acid.

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